molecular formula C17H12N4O4 B5842660 N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine

Cat. No.: B5842660
M. Wt: 336.30 g/mol
InChI Key: FYPOYFYBLQWHIS-DJKKODMXSA-N
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Description

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, which is fused with a benzodioxole moiety and a nitro group

Properties

IUPAC Name

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c22-21(23)14-8-16-15(24-10-25-16)7-12(14)9-19-20-13-5-1-3-11-4-2-6-18-17(11)13/h1-9,20H,10H2/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPOYFYBLQWHIS-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with quinolin-8-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or antitumor effects .

Comparison with Similar Compounds

Uniqueness: N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and benzodioxole moieties allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .

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